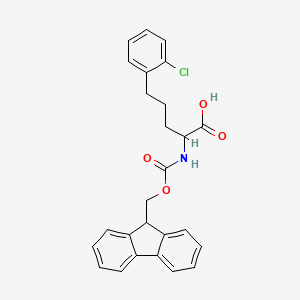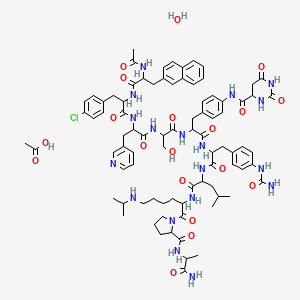
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado es un compuesto peptídico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples aminoácidos y grupos funcionales, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación. Los pasos clave incluyen:
Protección de Grupos Amino: Uso de grupos protectores como Boc (terc-butoxicarbonil) o Fmoc (9-fluorenilmetoxicarbonil) para proteger los grupos amino de los aminoácidos.
Reacciones de Acoplamiento: Empleo de reactivos de acoplamiento como HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) o DIC (diisopropilcarbodiimida) para formar enlaces peptídicos entre los aminoácidos.
Desprotección: Eliminación de los grupos protectores en condiciones ácidas o básicas para revelar los grupos amino libres.
Purificación: Uso de técnicas como HPLC (cromatografía líquida de alta resolución) para purificar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría técnicas de síntesis de péptidos a gran escala, incluida la síntesis de péptidos en fase sólida (SPPS) y la síntesis de péptidos en fase líquida (LPPS). La automatización y la optimización de las condiciones de reacción son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en grupos funcionales específicos dentro del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Nucleófilos como aminas o tioles, electrófilos como haluros de alquilo
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación del anillo de naftaleno puede producir derivados de naftoquinona, mientras que la reducción de los enlaces peptídicos puede dar como resultado fragmentos de péptidos más pequeños.
Aplicaciones Científicas De Investigación
N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su posible papel en la señalización celular y las interacciones proteína-proteína.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y desencadenando cascadas de señalización aguas abajo. Los objetivos y vías moleculares exactos dependen del contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida
- N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato
Singularidad
La singularidad de N-acetil-3-(naftalen-2-il)-D-alanil-4-cloro-D-fenilalanil-3-(piridin-3-il)-D-alanil-L-seril-4-((((4S)-2,6-dioxohexahidroprimidin-4-il)carbonil)amino)-L-fenilalanil-4-(carbamoylamino)-D-fenilalanil-L-leucil-N6-(1-metiletil)-L-lisil-L-prolil-D-alaninamida acetato hidratado radica en su combinación específica de aminoácidos y grupos funcionales, que confieren propiedades químicas y biológicas únicas. La estructura de este compuesto permite interacciones específicas con objetivos moleculares, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C84H109ClN18O19 |
|---|---|
Peso molecular |
1710.3 g/mol |
Nombre IUPAC |
N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid;hydrate |
InChI |
InChI=1S/C82H103ClN18O16.C2H4O2.H2O/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4;/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4);1H2 |
Clave InChI |
QMBXFMRFTMPFEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


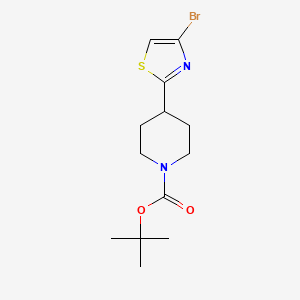
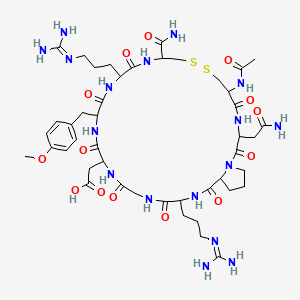

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

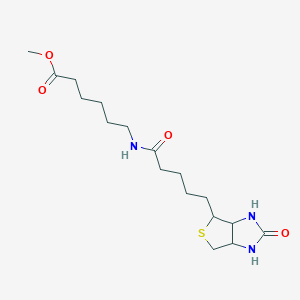
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

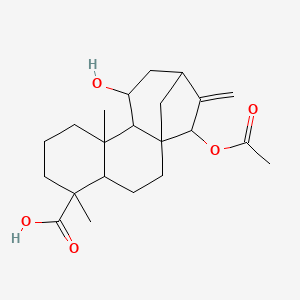
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
